1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C19H16N2O5 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H16N2O5/c22-17-9-13(10-21(17)11-15-2-1-7-25-15)19(24)20-14-4-5-16-12(8-14)3-6-18(23)26-16/h1-8,13H,9-11H2,(H,20,24) |
InChI Key |
SZWIBBWOSDHPLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of γ-Amino Acids
γ-Aminobutyric acid (GABA) derivatives serve as precursors. For example, ethyl 4-aminobutyrate undergoes intramolecular cyclization in the presence of thionyl chloride (SOCl₂) to form the pyrrolidinone ring. Subsequent hydrolysis with aqueous NaOH yields 5-oxopyrrolidine-3-carboxylic acid.
Reaction Conditions:
Introduction of the Furan-2-ylmethyl Group
Alkylation of the pyrrolidine nitrogen is achieved using furan-2-ylmethyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates nucleophilic substitution:
Optimization Note: Excess furan-2-ylmethyl bromide (1.2 equiv) and prolonged reaction times (12–16 hr) improve yields to 70–75%.
Preparation of 2-Oxo-2H-chromen-6-amine
The coumarin-derived amine is synthesized via nitration and reduction:
Nitration of 6-Hydroxycoumarin
6-Hydroxycoumarin undergoes nitration with concentrated HNO₃ in H₂SO₄ at 0–5°C to yield 6-nitro-2H-chromen-2-one.
Key Data:
Reduction to the Amine
Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to an amine:
Conditions:
Amide Coupling: Final Step Synthesis
The carboxyl group of 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid is activated for coupling with 2-oxo-2H-chromen-6-amine. Two prevalent methods are employed:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF:
Parameters:
-
Molar ratio (acid:amine): 1:1.2
-
Temperature: 0°C → room temperature
-
Yield: 68%.
Uranium-Based Coupling Reagents
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) with DIPEA (N,N-diisopropylethylamine) in DCM enhances efficiency:
Advantages:
-
Faster reaction times (2–4 hr)
-
Higher yields (80–85%).
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) followed by recrystallization from ethanol.
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, coumarin H-5), 7.89 (d, J = 8.4 Hz, 1H, coumarin H-4), 6.78–6.82 (m, 2H, furan H-3, H-4), 4.32 (s, 2H, N-CH₂-furan).
-
HPLC Purity: >98% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Coupling Methods
| Parameter | EDCI/HOBt | HATU/DIPEA |
|---|---|---|
| Yield (%) | 68 | 85 |
| Reaction Time (hr) | 12 | 3 |
| Cost Efficiency | High | Moderate |
| Scalability | Limited | High |
Troubleshooting and Optimization
-
Low Coupling Yields: Ensure anhydrous conditions to prevent reagent hydrolysis.
-
Byproduct Formation: Use excess amine (1.5 equiv) to drive the reaction to completion.
-
Coumarin Degradation: Maintain pH 7–8 during coupling to preserve lactone stability.
Industrial-Scale Considerations
For kilogram-scale production:
-
Continuous Flow Reactors reduce reaction times by 40% compared to batch processes.
-
Solvent Recovery Systems (e.g., DMF distillation) enhance sustainability.
Emerging Methodologies
Recent advances include enzyme-mediated amidation using lipases, achieving 75% yield under mild conditions (pH 7.5, 30°C) .
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce alcohol derivatives.
Scientific Research Applications
1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide may have several applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Comparative Analysis of Pyrrolidine-3-carboxamide Derivatives
Notes:
Functional Group Modifications and Bioactivity
- Furan vs. Chlorophenyl/Pyridazinyl: The furan-2-ylmethyl group (target compound) introduces oxygen-based heteroaromaticity, which may improve solubility compared to chlorophenyl or pyridazinyl analogues .
- Coumarin vs. Imidazolidinone/Pyridazine: Coumarin derivatives are structurally distinct from imidazolidinones () or pyridazines (), which may shift bioactivity from protease inhibition (elastase) to anticoagulant pathways .
Biological Activity
1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a unique structural arrangement comprising a furan ring, a pyrrolidine ring, and a coumarin derivative, which contributes to its potential as a therapeutic agent in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is , with an approximate molecular weight of 419.5 g/mol. Its structural complexity allows for various chemical interactions, which are crucial for its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Provides unique electronic properties and potential reactivity. |
| Pyrrolidine Ring | Contributes to the compound's conformational flexibility. |
| Coumarin Derivative | Enhances biological activity through established pharmacological pathways. |
Anticancer Properties
Research indicates that compounds structurally related to 1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide exhibit notable anticancer properties. For instance, derivatives with similar coumarin structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. Similar compounds have been investigated for their ability to inhibit viral replication, making them potential candidates for antiviral drug development.
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes crucial for disease progression. For example, studies on related compounds have demonstrated their ability to inhibit enzymes like proteases involved in viral replication, suggesting that 1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide could similarly function as an enzyme inhibitor.
Cytotoxicity Studies
Cytotoxicity assessments are essential for evaluating the safety profile of any new therapeutic agent. In vitro studies have indicated that while some derivatives show significant cytotoxic effects on cancer cell lines, they may also exhibit low cytotoxicity against normal cells, highlighting the importance of structure optimization in drug design.
Study 1: Anticancer Activity
A study published in MDPI evaluated several coumarin derivatives and their anticancer activities against breast cancer cell lines. The derivatives showed IC50 values ranging from 10 to 20 μM, indicating promising anticancer potential. The study concluded that modifications to the coumarin structure could enhance biological activity while reducing toxicity .
Study 2: Antiviral Potential
In another investigation focusing on furan-containing compounds, researchers identified several derivatives with significant inhibitory effects on viral replication, particularly against SARS-CoV-2. The most potent compounds displayed IC50 values below 5 μM, suggesting that similar structural motifs in 1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide could lead to effective antiviral agents .
Q & A
Q. What are the established synthetic routes for 1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and coupling. A common approach is refluxing intermediates like succinic anhydride with arylidene derivatives in solvents such as p-xylene for 5–7 hours, followed by recrystallization (e.g., ethanol) to purify the product . For analogs, carboxamide formation via coupling of pyrrolidine derivatives with chromen-6-amine precursors is critical. Reaction optimization may require adjusting stoichiometry, temperature, and solvent polarity to improve yields .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to determine crystal structure, leveraging high-resolution data to resolve bond lengths, angles, and hydrogen bonding .
- Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions (e.g., furan and chromene groups). IR spectroscopy verifies carbonyl stretches (5-oxo-pyrrolidine and 2-oxo-chromene). Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. What preliminary biological screening strategies are recommended for this compound?
Methodological Answer: Screen for bioactivity using in vitro assays targeting enzymes or receptors structurally related to its components (e.g., coumarin derivatives for kinase inhibition). Compare activity profiles with analogs like 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, noting substituent effects (e.g., furan vs. fluorophenyl on target selectivity) . Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity assays (MTT) are essential to establish therapeutic indices .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s metabolic stability?
Methodological Answer:
- Bioisosteric replacement : Substitute the furan ring with thiophene or pyrazole to reduce oxidative metabolism .
- Steric shielding : Introduce methyl/fluoro groups at vulnerable positions (e.g., pyrrolidine nitrogen) to block CYP450-mediated degradation.
- Prodrug strategies : Mask the 5-oxo group with ester linkages to improve oral bioavailability, followed by enzymatic cleavage in vivo .
Q. What computational approaches are effective in predicting pharmacokinetic properties?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model electron distribution and reactive sites (e.g., electrophilic centers in pyrrolidine) .
- Molecular dynamics (MD) : Simulate binding interactions with targets (e.g., kinases) using software like GROMACS.
- ADMET prediction : Tools like SwissADME or ADMETLab estimate logP, solubility, and BBB permeability, guiding structural optimization .
Q. How can reaction path search methods improve synthesis scalability?
Methodological Answer: Apply ICReDD’s integrated computational-experimental workflow:
- Use reaction path algorithms (e.g., GRRM) to identify low-energy pathways and intermediates.
- Optimize solvent selection (e.g., switch from p-xylene to DMF for higher yields) via COSMO-RS simulations.
- Validate with high-throughput experimentation (HTE) to narrow optimal conditions (e.g., 80°C, 12h) .
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Standardize assays : Control variables like cell line passage number, serum concentration, and incubation time.
- Validate targets : Use CRISPR knockouts or siRNA silencing to confirm on-target effects.
- Cross-validate with structural analogs : Compare with PubChem data for 1-(3-fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-dihydropyridine-3-carboxamide to isolate substituent-specific effects .
Q. What strategies resolve crystallographic twinning or low-resolution data?
Methodological Answer:
- Data processing : Use SHELXD for phase refinement and SHELXE for density modification in cases of twinning .
- Cryocooling : Reduce thermal motion by flash-freezing crystals at 100K.
- Synchrotron radiation : Leverage high-flux beams (e.g., APS or ESRF) to improve resolution for small-molecule crystals .
Data Contradiction Analysis
Q. How to interpret conflicting enzyme inhibition data between in vitro and cellular assays?
Methodological Answer:
- Membrane permeability : Measure cellular uptake via LC-MS to confirm intracellular compound levels.
- Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify secondary targets.
- Metabolite interference : Use stable isotope tracing (e.g., ¹³C-labeled compound) to detect active metabolites in cellular models .
Q. What experimental controls are critical for reproducibility in SAR studies?
Methodological Answer:
- Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only groups.
- Batch consistency : Characterize each synthetic batch via HPLC purity (>95%) and NMR.
- Blinded analysis : Randomize compound testing to minimize observer bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
